molecular formula C11H9N3O6 B3836931 (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid CAS No. 5279-74-3

(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

Cat. No.: B3836931
CAS No.: 5279-74-3
M. Wt: 279.21 g/mol
InChI Key: ARTIKKXLRLEVCJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid is a hydrazone derivative characterized by:

  • A conjugated α,β-unsaturated ketone backbone (but-2-enoic acid).
  • A hydrazinyl linker substituted with a 3-nitrobenzoyl group.
  • An E-configuration at the C2 double bond, critical for molecular geometry and interactions.

Its analogs, however, exhibit diverse biological activities, including antifungal, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name

(E)-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6/c15-9(4-5-10(16)17)12-13-11(18)7-2-1-3-8(6-7)14(19)20/h1-6H,(H,12,15)(H,13,18)(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTIKKXLRLEVCJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416274
Record name ST50908962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-74-3
Record name ST50908962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the nitrophenyl hydrazine derivative. This is followed by the introduction of the carbonyl group through a series of reactions, including condensation and oxidation processes. The final step involves the formation of the oxobutenoic acid moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as catalyst selection, solvent choice, and reaction temperature, is crucial for efficient production. Advanced techniques like response surface methodology can be employed to fine-tune these parameters for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents/Modifications Configuration Key Features Reference ID
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid 3-Nitrobenzoyl hydrazine E Nitro group at meta position; hydrazine linker N/A
(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid 3-Carbamoylphenylamino E Carbamoyl group enhances hydrogen bonding; no hydrazine linker
(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid 4-Cyanophenylamino E Cyano group (electron-withdrawing); para substitution
(Z)-4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxobut-2-enoic acid 2-Methylbenzoyl hydrazine Z Methyl group ortho to carbonyl; Z-configuration may hinder planarity
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid 3-Hydroxy-2-nitrophenyl E Nitro and hydroxyl groups adjacent; potential for chelation
(2E)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid Hexyloxy ester at 2-phenylamino E Lipophilic hexyl chain; ester group may influence bioavailability
Key Observations:

Nitro Group Positioning : The meta-nitro substitution in the target compound contrasts with the ortho-nitro in . Meta substitution may reduce steric hindrance compared to ortho .

E vs. Z Configuration : E-configuration (trans) dominates in bioactive analogs (e.g., ), likely due to improved planarity for target interaction.

Hypothesized Activity of Target Compound:

The 3-nitrobenzoyl hydrazine group may enhance cytotoxicity or enzyme inhibition compared to non-nitro analogs, as nitro groups often participate in redox interactions or act as pharmacophores .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The compound can be synthesized via hydrazine-mediated coupling between 3-nitrobenzoyl chloride and (2E)-4-oxobut-2-enoic acid derivatives. Key steps include:

  • Reagent selection : Use anhydrous conditions to avoid hydrolysis of the acyl chloride intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
  • Characterization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. How is the structural configuration validated experimentally?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the (2E)-configuration (e.g., coupling constant J=15.6HzJ = 15.6 \, \text{Hz} for α,β-unsaturated carbonyl protons) .
  • X-ray crystallography : Resolve spatial arrangement of the hydrazinyl and nitro groups (e.g., dihedral angles between phenyl and enoic acid moieties) .
  • IR spectroscopy : Detect carbonyl stretches (~1680 cm1^{-1} for amide, ~1720 cm1^{-1} for carboxylic acid) .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar nitroaromatic compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (particulate matter <1 mg/m3^3) .
  • Spill management : Neutralize with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal .

Q. How can initial biological activity screening be designed?

Prioritize in vitro assays to evaluate bioactivity:

  • Antioxidant potential : DPPH radical scavenging assay (IC50_{50} compared to ascorbic acid) .
  • Enzyme inhibition : Test against acetylcholinesterase (Alzheimer’s models) or α-glucosidase (diabetes) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} determination .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic environments?

The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by thiols or amines). Computational studies (DFT) reveal:

  • Charge distribution : Nitro substituent reduces electron density on the hydrazinyl carbonyl (Mulliken charge: +0.32) .
  • Transition states : Stabilization via conjugation with the α,β-unsaturated system lowers activation energy by ~15 kcal/mol .

Q. How do computational models predict its pharmacokinetic properties?

Use QSAR and molecular docking to assess:

  • Lipophilicity : Predicted logP = 1.2 (Schrödinger Suite), indicating moderate blood-brain barrier permeability .
  • Protein binding : Docking scores (<-7.0 kcal/mol) suggest strong affinity for serum albumin .
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4) flagged via in silico metabolism prediction .

Q. What experimental factors influence its stability in aqueous solutions?

Stability studies should address:

  • pH dependence : Degrades rapidly at pH >7 (hydrolysis of hydrazine linkage; t1/2_{1/2} <24 hrs) .
  • Temperature : Store at -20°C to prevent thermal decomposition (TGA shows 5% mass loss at 150°C) .
  • Light exposure : UV irradiation (254 nm) induces nitro group reduction; use amber vials .

Q. How can contradictions in bioactivity data be resolved?

Address variability via:

  • Dose-response refinement : Test 5–200 µM ranges to identify non-linear effects .
  • Assay replication : Minimize batch-to-batch variability (n ≥ 3 biological replicates) .
  • Control normalization : Use internal standards (e.g., β-actin in Western blots) to correct for cell density differences .

Q. What strategies optimize its pharmacological profile?

Focus on structural derivatives:

  • Nitro group substitution : Replace with trifluoromethyl to enhance metabolic stability .
  • Prodrug design : Esterify the carboxylic acid to improve oral bioavailability .
  • Co-crystallization : Enhance solubility via cyclodextrin inclusion complexes (phase solubility studies) .

Q. Which advanced analytical methods quantify trace impurities?

Employ hyphenated techniques for sensitivity:

  • HPLC-MS/MS : Quantify degradation products (LOD = 0.1 ng/mL) using C18 columns and 0.1% formic acid mobile phase .
  • ICP-OES : Detect heavy metal catalysts (e.g., Pd <1 ppm) from synthetic steps .
  • Chiral chromatography : Resolve enantiomeric impurities (CHIRALPAK AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.